molecular formula C16H13N3O3 B2921921 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide CAS No. 241488-09-5

3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2921921
CAS No.: 241488-09-5
M. Wt: 295.298
InChI Key: HHVACQAPMKOYED-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The synthesis is often optimized to increase yield and purity .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, reaction conditions, and mechanisms .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (IR, UV-Vis, NMR) may also be analyzed .

Scientific Research Applications

Structure-Activity Relationship Studies

One study conducted structure-affinity relationship studies on analogues of 5-HT1A serotonin antagonists to achieve improved selectivity. Replacement of the phthalimide moiety with substituted benzamides and alkyl amides led to an improvement in affinity and selectivity for 5-HT1A sites. This research provides insights into the design of ligands with high affinity and selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors (Raghupathi et al., 1991).

Synthesis and Analgesic Properties

Another study explored the synthesis and analgesic properties of phthaloylimidoalkyl derivatives, demonstrating significant anti-inflammatory activity and pain inhibition in animal models. This research highlights the potential therapeutic applications of compounds containing the 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide structure (Okunrobo & Usifoh, 2006).

GABA-A Receptor Ligand Development

Further research led to the identification of ligands with binding selectivity for the γ-aminobutyric acid-A (GABA-A) receptor subtypes, based on modifications of the this compound structure. This work contributes to the development of compounds with potential anxiolytic or sedative properties by targeting specific GABA-A receptor subtypes (Carling et al., 2004).

High-Affinity Serotonin Ligands

Another significant application involves the development of arylpiperazine derivatives as high-affinity ligands for 5-HT1A serotonin receptors. Through N4-substitution, compounds were designed to possess high affinity for these sites, offering potential applications in psychiatric and neurological disorders (Glennon et al., 1988).

Synthesis and Antimicrobial Activity

Research has also focused on the synthesis of new derivatives with antimicrobial activity. By exploring different synthetic routes and evaluating their biological activities, this work contributes to the search for new antimicrobial agents (El-Hashash et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. The compound shares structural similarities with other methoxyphenyl compounds , suggesting it may interact with similar biological targets.

Mode of Action

Given its structural similarity to other methoxyphenyl compounds, it may interact directly with its targets, leading to changes in cellular processes . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Some methoxyphenyl compounds have been found to interact with various biochemical pathways , but it is unclear if this compound affects the same pathways

Pharmacokinetics

Some related compounds have been found to undergo rapid metabolism and wide tissue distribution , suggesting this compound may have similar properties.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules could potentially affect its activity . .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)19-16(21)13-5-3-2-4-12(13)14(18-19)15(17)20/h2-9H,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVACQAPMKOYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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